Butaprost

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

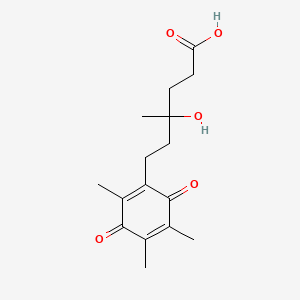

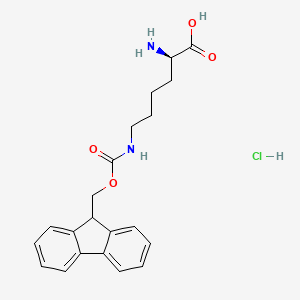

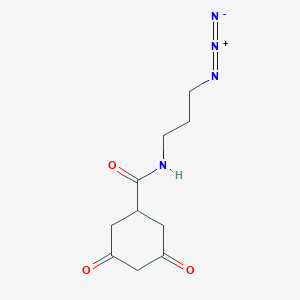

Butaprost is a selective prostaglandin E receptor (EP2) agonist . It has the molecular formula C24H40O5 . It is also known by other names such as ®-Butaprost, Bay q 4218, and TR-4979 .

Molecular Structure Analysis

This compound has a molecular weight of 408.6 g/mol . The IUPAC name for this compound is methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .

Chemical Reactions Analysis

This compound has been studied for its effects on fibrosis. It has been found to attenuate TGF-β-induced fibronectin expression and Smad2 phosphorylation .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C24H40O5 and a molecular weight of 408.57 g/mol . The elemental composition is approximately 70.55% Carbon, 9.87% Hydrogen, and 19.58% Oxygen .

Aplicaciones Científicas De Investigación

Ocular Health : Butaprost is shown to increase uveoscleral outflow in cynomolgus monkeys, potentially lowering intraocular pressure (IOP) and offering a treatment avenue for glaucoma (Nilsson et al., 2006). It also demonstrates neuroprotective roles, potentially beneficial in treating conditions like glaucoma by reducing apoptosis in retinal ganglion cells under stress conditions (Kang & Osborne, 2009).

Myometrial Activity : this compound has been studied for its effects on the human myometrium, the muscle layer of the uterus, in both pregnant and non-pregnant women. It exhibits properties that could influence uterine contractions and may have implications for labor or menstrual cycle regulation (Duckworth, Marshall, & Clayton, 2002).

Neuroprotection : Research indicates that this compound can counteract negative effects of serum deprivation in retinal ganglion cells, suggesting its potential role in neuroprotection, particularly relevant in the context of ocular diseases (Kang & Osborne, 2009). Additionally, stimulation of EP2 receptors by this compound prevents NMDA-induced excitotoxicity, highlighting its potential in neuroprotective strategies (Ahmad et al., 2006).

Renal Fibrosis : this compound shows promise in attenuating renal fibrosis, a significant factor in chronic kidney disease progression. Its activation of EP2 receptors could offer therapeutic strategies for kidney injury and fibrosis management (Jensen et al., 2019).

Anti-Scarring Effects : The compound is studied for its anti-scarring effects on human subconjunctival Tenon's fibroblasts, which could have implications for postoperative scarring management in glaucoma surgery (Shin et al., 2017).

Mecanismo De Acción

Target of Action

Butaprost primarily targets the E-Prostanoid 2 (EP2) receptor . The EP2 receptor is a G-protein-coupled receptor that plays a crucial role in various physiological and pathological events .

Mode of Action

This compound acts as an agonist to the EP2 receptor . This means it binds to the EP2 receptor and activates it, leading to a series of intracellular events. The activation of the EP2 receptor by this compound has been shown to inhibit mitochondrial fragmentation and the associated hyper-proliferation .

Biochemical Pathways

Upon activation of the EP2 receptor, this compound influences several biochemical pathways. It has been shown to inhibit the TGF-β/Smad2 signaling pathway , which plays a crucial role in fibrosis and other pathological conditions . Additionally, it has been found to increase cyclic AMP (cAMP) levels , which can have various downstream effects depending on the cellular context.

Result of Action

The activation of the EP2 receptor by this compound has several molecular and cellular effects. For instance, it has been shown to attenuate fibrosis by hampering TGF-β/Smad2 signaling . In the context of pulmonary arterial hypertension, this compound has been found to inhibit mitochondrial fragmentation and the associated hyper-proliferation . Moreover, it has been shown to reduce retinal vascular leakage, leucostasis, and endothelial cell apoptosis in certain models .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Butaprost interacts with the EP2 receptor subtype, a type of prostaglandin receptor . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the EP2 receptor subtype . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the EP2 receptor subtype . This can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been carefully studied . It is generally considered to be the less active C-16 epimer .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway, interacting with enzymes and cofactors associated with this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated through its interaction with the EP2 receptor subtype .

Propiedades

IUPAC Name |

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRISENIKJUKIHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860901 |

Source

|

| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92999-97-8 |

Source

|

| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)